molecular formula C9H21LiSi2 B14566349 lithium;trimethyl(3-trimethylsilylprop-1-enyl)silane CAS No. 61518-50-1

lithium;trimethyl(3-trimethylsilylprop-1-enyl)silane

Cat. No.: B14566349
CAS No.: 61518-50-1
M. Wt: 192.4 g/mol
InChI Key: KEPDKACSMRCRME-UHFFFAOYSA-N
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Description

Lithium;trimethyl(3-trimethylsilylprop-1-enyl)silane is an organolithium compound that features a lithium atom bonded to a trimethylsilyl group and a prop-1-enyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium;trimethyl(3-trimethylsilylprop-1-enyl)silane typically involves the reaction of a trimethylsilyl-substituted alkene with an organolithium reagent. One common method is the reaction of trimethylsilylprop-1-ene with lithium metal in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as distillation or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Lithium;trimethyl(3-trimethylsilylprop-1-enyl)silane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are often employed in substitution reactions.

Major Products

Scientific Research Applications

Lithium;trimethyl(3-trimethylsilylprop-1-enyl)silane has several applications in scientific research:

Mechanism of Action

The mechanism of action of lithium;trimethyl(3-trimethylsilylprop-1-enyl)silane involves the reactivity of the lithium-carbon bond. This bond is highly polar, making the carbon atom nucleophilic and capable of attacking electrophilic centers. The trimethylsilyl group provides steric protection and enhances the stability of the compound. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lithium;trimethyl(3-trimethylsilylprop-1-enyl)silane is unique due to the presence of both a lithium atom and a trimethylsilyl group. This combination imparts distinct reactivity and stability, making it valuable in various synthetic applications.

Properties

CAS No.

61518-50-1

Molecular Formula

C9H21LiSi2

Molecular Weight

192.4 g/mol

IUPAC Name

lithium;trimethyl(3-trimethylsilylprop-1-enyl)silane

InChI

InChI=1S/C9H21Si2.Li/c1-10(2,3)8-7-9-11(4,5)6;/h7-9H,1-6H3;/q-1;+1

InChI Key

KEPDKACSMRCRME-UHFFFAOYSA-N

Canonical SMILES

[Li+].C[Si](C)(C)[CH-]C=C[Si](C)(C)C

Origin of Product

United States

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